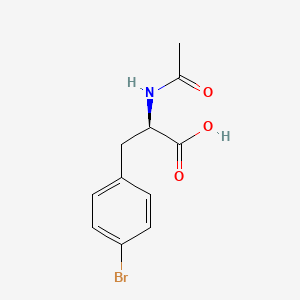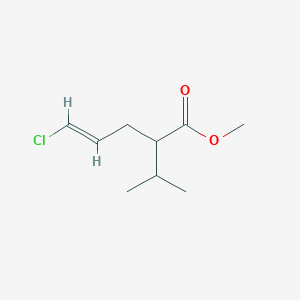![molecular formula C7H16N2O4 B12281608 L-Alanine,3-[bis(2-hydroxyethyl)amino]-](/img/structure/B12281608.png)
L-Alanine,3-[bis(2-hydroxyethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine,3-[bis(2-hydroxyethyl)amino]- is a chemical compound with the molecular formula C7H15NO4 It is a derivative of alanine, an amino acid, and contains additional hydroxyethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine,3-[bis(2-hydroxyethyl)amino]- typically involves the reaction of alanine with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or water, and the reaction temperature is usually maintained at around 25-30°C. The reaction is monitored using techniques such as gas chromatography to ensure the purity of the product .
Industrial Production Methods
Industrial production of L-Alanine,3-[bis(2-hydroxyethyl)amino]- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may involve additional purification steps such as crystallization or distillation. The use of advanced equipment and automation ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine,3-[bis(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
L-Alanine,3-[bis(2-hydroxyethyl)amino]- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of L-Alanine,3-[bis(2-hydroxyethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, facilitating various biochemical reactions. It may also interact with cellular membranes and proteins, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Bis(2-hydroxyethyl)alanine
- 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropane
- 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxybutane
Uniqueness
L-Alanine,3-[bis(2-hydroxyethyl)amino]- is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-amino-3-[bis(2-hydroxyethyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O4/c8-6(7(12)13)5-9(1-3-10)2-4-11/h6,10-11H,1-5,8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTZVVQSQNDKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B12281540.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12281543.png)
![1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester](/img/structure/B12281548.png)
![(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12281558.png)



![[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B12281573.png)

![2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12281585.png)

![Methyl 3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B12281616.png)
![5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B12281628.png)
